molecular formula C8H10BFO3 B1422122 (2-Ethoxy-3-fluorophenyl)boronic acid CAS No. 1010097-71-8

(2-Ethoxy-3-fluorophenyl)boronic acid

Cat. No. B1422122
CAS RN: 1010097-71-8
M. Wt: 183.97 g/mol
InChI Key: DFKMCPBXSPQEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .


Synthesis Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be synthesized through various methods. One common method is the reaction of an aryl halide with a boronic acid in the presence of a base . The exact synthesis process for “(2-Ethoxy-3-fluorophenyl)boronic acid” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-3-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and an ethoxy group attached . The exact positions of these groups on the phenyl ring can vary, leading to different isomers .


Chemical Reactions Analysis

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . They can also participate in Rh-catalyzed enantioselective addition reactions and Rhodium and Palladium-catalyzed substitution reactions .


Physical And Chemical Properties Analysis

“(2-Ethoxy-3-fluorophenyl)boronic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

Safety and Hazards

Boronic acids, including “(2-Ethoxy-3-fluorophenyl)boronic acid”, can be harmful if inhaled, if they come into contact with the skin, or if swallowed . They can cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound (2-Ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(2-Ethoxy-3-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Ethoxy-3-fluorophenyl)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids in general are known to be relatively stable and readily prepared

Result of Action

The molecular and cellular effects of (2-Ethoxy-3-fluorophenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Ethoxy-3-fluorophenyl)boronic acid. For instance, the compound is known to be relatively stable under mild and functional group tolerant reaction conditions . Additionally, it is generally environmentally benign

properties

IUPAC Name

(2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMCPBXSPQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681874
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-3-fluorophenyl)boronic acid

CAS RN

1010097-71-8
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Ethoxy-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Ethoxy-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.